molecular formula C7H11F2N3 B11737320 ([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine

([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine

Cat. No.: B11737320
M. Wt: 175.18 g/mol
InChI Key: UUIDBANQLJVLQA-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium compounds.

    Reduction: Monofluoroethyl or ethyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is unique due to its combination of a difluoroethyl group and a methylamine moiety attached to a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C7H11F2N3/c1-10-4-6-2-3-11-12(6)5-7(8)9/h2-3,7,10H,4-5H2,1H3

InChI Key

UUIDBANQLJVLQA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1CC(F)F

Origin of Product

United States

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